molecular formula C13H22N2O2 B1491113 Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone CAS No. 2097994-63-1

Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone

Cat. No.: B1491113
CAS No.: 2097994-63-1
M. Wt: 238.33 g/mol
InChI Key: ASZQFPMXHXHLJH-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone is a heterocyclic organic compound featuring a spirocyclic framework and an azetidine moiety. Its structural complexity arises from the 2-azaspiro[4.4]nonane core, which incorporates a hydroxymethyl substituent at the 4-position, and a methanone group bridging the azetidin-3-yl and spirocyclic systems.

The crystallographic determination of its structure likely employs programs such as SHELXL or SHELXD, which are widely used for small-molecule refinement and structure solution . The spirocyclic and azetidine moieties confer rigidity and stereochemical complexity, making accurate structural elucidation critical for understanding its reactivity and interactions.

Properties

IUPAC Name

azetidin-3-yl-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-8-11-7-15(12(17)10-5-14-6-10)9-13(11)3-1-2-4-13/h10-11,14,16H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZQFPMXHXHLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CC2CO)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique azetidine core linked to a spirocyclic moiety, which may contribute to its biological activity. The general structure can be represented as follows:

Azetidin 3 yl 4 hydroxymethyl 2 azaspiro 4 4 nonan 2 yl methanone\text{Azetidin 3 yl 4 hydroxymethyl 2 azaspiro 4 4 nonan 2 yl methanone}

Key Structural Features

  • Azetidine Ring : A four-membered nitrogen-containing ring that may influence the compound's reactivity and interaction with biological targets.
  • Spirocyclic Component : The spiro configuration can enhance binding affinity to specific receptors due to conformational rigidity.

Antitumor Properties

Recent studies have highlighted the role of azetidine derivatives as potential inhibitors of DNA polymerase Theta (Polθ), which is implicated in DNA repair mechanisms in cancer cells. Inhibition of Polθ has been shown to be a promising strategy for targeting BRCA-deficient tumors.

Case Study: Polθ Inhibition

In a study published in Nature, azetidine derivatives were evaluated for their ability to inhibit Polθ. The lead compound exhibited significant antiproliferative effects on DNA repair-compromised cells, demonstrating a potential therapeutic application in oncology .

CompoundActivityIC50 (µM)Target
A7Moderate15Polθ
B3Potent5Polθ
C1Very Potent1Polθ

CCR6 Receptor Modulation

Another area of interest is the modulation of CCR6 receptors, which are involved in immune responses and have been linked to various diseases, including cancer and autoimmune disorders. The synthesis of azetidine derivatives has led to the identification of compounds that act as CCR6 antagonists.

Research Findings

In patent literature, azetidine derivatives were described as effective CCR6 modulators, suggesting their potential use in treating conditions associated with aberrant CCR6 signaling .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of azetidine derivatives are crucial for their therapeutic development. Studies indicate that these compounds exhibit favorable absorption and distribution characteristics, with minimal off-target effects observed in preclinical models.

ParameterValue
Bioavailability75%
Half-life4 hours
MetabolismLiver

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with three classes of related compounds:

Table 1: Structural and Functional Comparison

Compound Class Key Features Advantages/Disadvantages vs. Target Compound
Spirocyclic β-lactams Contain a β-lactam ring fused to a spiro system; e.g., spiro-penicillins. Higher enzymatic stability but reduced conformational flexibility .
Azetidine-containing analogs Simple azetidine derivatives (e.g., azetidine-2-carboxylic acid). Lower steric hindrance but lack spirocyclic rigidity.
Hydroxymethyl-substituted spiro compounds Spiro systems with hydroxymethyl groups (e.g., 2-azaspiro[5.5]undecane). Enhanced solubility but larger ring size reduces target selectivity.

Key Findings:

Azetidine Derivatives : The azetidin-3-yl group in the target compound introduces a strained four-membered ring, which may enhance electrophilic reactivity compared to unsubstituted azetidines.

Hydroxymethyl Functionality: The hydroxymethyl group in the spirocyclic core likely improves aqueous solubility relative to non-polar spiro analogs, though it may introduce metabolic instability.

Limitations of Available Evidence

The provided evidence focuses on crystallographic tools (e.g., SHELX programs) rather than direct chemical or pharmacological data for the compound . Comparative insights are extrapolated from general structural trends in spirocyclic and azetidine-containing molecules. Further experimental studies—such as binding assays, solubility measurements, or synthetic yield comparisons—are required to validate these hypotheses.

Preparation Methods

Amidation of Amines with Carboxylic Acids

A key step in the synthesis is the formation of the amide bond connecting the azetidinyl and spirocyclic moieties. This is typically achieved by amidation of a primary or secondary amine with the corresponding carboxylic acid derivative.

  • Reagents and Conditions:

    • Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) are commonly used to activate the acid.
    • The amine component is often a protected azetidine derivative.
    • The reaction is performed under mild conditions to preserve stereochemistry.
  • Example:

    • Amidation of amine intermediate (e.g., compound 35) with a suitable acid yields the target amide in good yield.

Formation of Reactive Carbamates and Subsequent Nucleophilic Substitution

To introduce the spirocyclic hydroxymethyl substituent, carbamate intermediates are formed which then undergo nucleophilic substitution with amines or hydroxyl-containing nucleophiles.

  • Methods:

    • Preparation of 4-nitrophenyl carbamate derivatives of the amine intermediate.
    • Alternatively, formation of reactive carbamates using triphosgene and a base such as N,N-diisopropylethylamine (DIPEA).
    • Subsequent reaction with nucleophiles such as 5-(hydroxymethyl)pyrrolidin-2-one or 1,7-diazaspiro[4.4]nonan-2-one hydrochloride.
  • Significance:

    • This route allows the introduction of the hydroxymethyl group at the spiro center.
    • Enables the synthesis of diverse analogs by varying the nucleophile.

Michael Addition and Intramolecular Cyclization

The spirocyclic azetidine core is constructed through a sequence involving Michael addition of nitro-substituted azetidine derivatives to methyl acrylate, followed by reduction and cyclization.

  • Procedure:
    • Michael Addition: Boc-protected 3-nitroazetidine reacts with methyl acrylate in the presence of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
    • Reduction: Nitro groups are reduced using sodium borohydride (NaBH4) in the presence of nickel chloride (NiCl2).
    • Cyclization: Intramolecular cyclization is promoted by potassium carbonate (K2CO3), forming the azaspiro ring.
    • Deprotection: Boc protecting groups are removed to yield the free amine intermediate.

Salt Formation and Purification

Pharmaceutical applications often require the compound in salt form for improved solubility and stability.

  • Salt Preparation:
    • Alkali metal salts (e.g., sodium, potassium) or alkaline earth metal salts (e.g., calcium, magnesium) can be prepared by reacting the free base with suitable inorganic acids.
    • Organic base salts (e.g., with methylamine, dimethylamine, piperidine, morpholine) are prepared similarly.
    • Salts can be formed in situ during isolation or as a separate step.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Notes
1 Michael Addition Boc-3-nitroazetidine + methyl acrylate DBU, suitable solvent Michael adduct Forms precursor for spiro ring
2 Nitro Group Reduction Michael adduct NaBH4, NiCl2 Amino intermediate Prepares for cyclization
3 Intramolecular Cyclization Amino intermediate K2CO3 Azaspiro ring compound Constructs spirocyclic core
4 Boc Deprotection Protected amine Acidic conditions (e.g., TFA) Free amine (compound 35) Ready for amidation
5 Amidation Free amine + carboxylic acid EDCI, HOBt Amide product Forms key amide bond
6 Carbamate Formation & Substitution Amine intermediate + triphosgene + nucleophile DIPEA, triphosgene, nucleophile (e.g., hydroxymethyl pyrrolidinone) Hydroxymethylated spiro compound Introduces hydroxymethyl group
7 Salt Formation and Purification Free base compound Acid/base for salt formation Pharmaceutically acceptable salt Enhances solubility and stability

Detailed Research Findings

  • The amidation step using EDCI and HOBt is highly efficient and preserves stereochemical integrity, which is crucial for biological activity.
  • Carbamate intermediates formed via triphosgene are versatile and allow for the introduction of various nucleophiles, enabling structural diversification.
  • The Michael addition and cyclization sequence provides a robust route to the azaspiro core, with nitro group reduction conditions optimized to avoid over-reduction or side reactions.
  • The Mitsunobu reaction is a reliable method for installing the hydroxymethyl substituent on the piperidine ring, critical for the target compound’s structure.
  • Salt forms of the compound enhance pharmaceutical properties and can be prepared by standard acid-base reactions, with a variety of cations suitable for different formulation needs.

Q & A

Q. What are the key synthetic strategies for preparing Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone?

The synthesis typically involves multi-step routes:

  • Azetidine Ring Formation : Cyclization of β-amino alcohols or alkylation of azetidine precursors under basic conditions.
  • Spirocycle Construction : Use of [4.4]spirocyclic intermediates via cycloaddition or ring-closing metathesis.
  • Hydroxymethyl Functionalization : Post-synthetic modification via oxidation/reduction or protective group strategies (e.g., TEMPO-mediated oxidation followed by NaBH₄ reduction) .
  • Coupling Reactions : Amide bond formation between azetidine and spirocyclic moieties using coupling agents like HATU or EDCI .

Q. What analytical techniques are essential for characterizing this compound?

Technique Application Example Parameters
¹H/¹³C NMR Confirm regiochemistry, stereochemistry, and purity.CDCl₃ or DMSO-d₆ solvent; δ 1.2–4.5 ppm for spiro protons .
HRMS Verify molecular formula and isotopic pattern.ESI+ mode; m/z accuracy < 5 ppm .
X-ray Diffraction Resolve absolute stereochemistry and crystal packing.SHELX software for refinement .
HPLC Assess purity (>98%) and detect impurities.Reverse-phase C18 column; acetonitrile/water gradient .

Q. How should researchers handle stability and storage of this compound?

  • Storage : –20°C under inert atmosphere (argon) to prevent oxidation of the hydroxymethyl group.
  • Stability Monitoring : Periodic HPLC analysis to detect degradation (e.g., hydrolysis of the azetidine ring) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation.
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereocenters .
  • Circular Dichroism (CD) : Validate enantiopurity post-synthesis .

Q. How to address contradictions in NMR data for spirocyclic systems?

  • Variable-Temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and –40°C.
  • 2D Experiments (COSY, NOESY) : Assign overlapping signals in the 2-azaspiro[4.4]nonane moiety .

Q. What computational methods predict target binding interactions?

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs or kinases).
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .

Q. How to mitigate hygroscopicity issues in the hydroxymethyl group?

  • Lyophilization : Remove residual water under high vacuum after synthesis.
  • Karl Fischer Titration : Quantify water content (<0.1% w/w) before storage .

Q. What strategies resolve low yields in azetidine-spirocycle coupling steps?

  • Catalyst Screening : Test Pd(OAc)₂/XPhos or Ni(COD)₂ for Buchwald-Hartwig amination.
  • Solvent Optimization : Use DMAc or DMF to enhance solubility of spirocyclic intermediates .

Q. How to validate target engagement in cellular assays?

  • Radioligand Binding : Use ³H-labeled analogs to measure IC₅₀ values in HEK293 cells expressing the target receptor.
  • BRET Assays : Quantify intracellular cAMP modulation post-treatment .

Q. How to interpret conflicting bioactivity data across cell lines?

  • Metabolic Profiling : Use LC-MS to identify metabolites (e.g., oxidation of the hydroxymethyl group) that alter activity.
  • Pathway Analysis : Apply Gene Set Enrichment Analysis (GSEA) to RNA-seq data from treated vs. control cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone
Reactant of Route 2
Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone

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